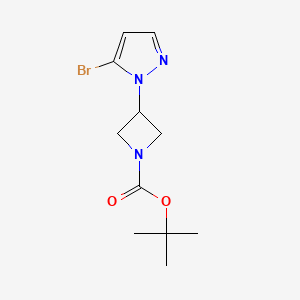

1-(1-Boc-3-azetidinyl)-5-bromopyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Boc-3-azetidinyl)-5-bromopyrazole is a chemical compound that has garnered interest in various fields of scientific research. The compound is characterized by its unique structure, which includes a bromopyrazole ring and a Boc-protected azetidine moiety. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(1-Boc-3-azetidinyl)-5-bromopyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the azetidine ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

Protection of the azetidine ring: The azetidine ring is then protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Bromination of pyrazole: The pyrazole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Coupling of the protected azetidine and bromopyrazole: The final step involves coupling the Boc-protected azetidine with the bromopyrazole to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(1-Boc-3-azetidinyl)-5-bromopyrazole can undergo various chemical reactions, including:

Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free azetidine.

Oxidation and reduction reactions: The compound can participate in oxidation or reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include N-bromosuccinimide (NBS) for bromination, trifluoroacetic acid (TFA) for deprotection, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Boc-3-azetidinyl)-5-bromopyrazole has several scientific research applications, including:

Medicinal chemistry: The compound is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic synthesis: It serves as a building block for the construction of more complex molecules in organic synthesis.

Biological studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.

Material science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Boc-3-azetidinyl)-5-bromopyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromopyrazole moiety can interact with various molecular targets, while the azetidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

1-(1-Boc-3-azetidinyl)-5-bromopyrazole can be compared with other similar compounds, such as:

1-(1-Boc-3-azetidinyl)pyrrolidine: This compound has a pyrrolidine ring instead of a pyrazole ring, which may result in different chemical reactivity and biological activity.

4-(1-Boc-3-azetidinyl)piperidine: This compound features a piperidine ring, offering different steric and electronic properties compared to the pyrazole ring.

The uniqueness of this compound lies in its combination of a bromopyrazole ring and a Boc-protected azetidine moiety, which provides a distinct set of chemical and biological properties.

Biological Activity

1-(1-Boc-3-azetidinyl)-5-bromopyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated pyrazole ring and a Boc-protected azetidine moiety. The presence of the bromine atom allows for various substitution reactions, enhancing its utility in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate enzyme activity through competitive inhibition or allosteric modulation, depending on the target.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or inflammation.

- Protein-Ligand Interactions: It can serve as a ligand for various protein targets, influencing signal transduction pathways.

Biological Studies

Recent research has highlighted the potential applications of this compound in biochemical assays. It is utilized to study enzyme kinetics and protein interactions, providing insights into cellular processes.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of derivatives of this compound:

-

Study on Enzyme Inhibition:

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific kinases involved in cancer progression. The results indicated a dose-dependent response, suggesting potential for therapeutic development against malignancies. -

Protein-Ligand Binding Affinity:

Research utilizing surface plasmon resonance (SPR) showed that certain derivatives had high binding affinities for target proteins involved in inflammatory responses. This finding supports further exploration into its use as an anti-inflammatory agent. -

Synthesis and Biological Evaluation:

A recent synthesis route allowed for the efficient production of various analogs, which were subsequently evaluated for their biological activities. Some analogs showed promising results in cell-based assays, indicating their potential as drug candidates.

Applications in Drug Discovery

The unique structure of this compound positions it as a valuable scaffold in drug discovery. Its ability to undergo various chemical transformations makes it an attractive candidate for developing new pharmaceuticals targeting diverse diseases.

Properties

Molecular Formula |

C11H16BrN3O2 |

|---|---|

Molecular Weight |

302.17 g/mol |

IUPAC Name |

tert-butyl 3-(5-bromopyrazol-1-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-9(12)4-5-13-15/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

JFIKPZIMFODSJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C(=CC=N2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.